![molecular formula C7H12N2O B3113135 1,4-二氮杂双环[3.3.1]壬烷-2-酮 CAS No. 1935284-30-2](/img/structure/B3113135.png)

1,4-二氮杂双环[3.3.1]壬烷-2-酮

描述

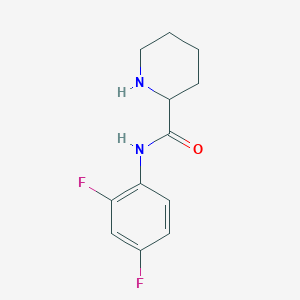

1,4-Diazabicyclo[3.3.1]nonan-2-one is a quasi-spherical molecule . It is often used to prepare switchable materials with a high phase transition temperature . The molecule is similar to 1,4-diazabicyclo[2.2.2]octane (DABCO), but with reduced molecular symmetry while maintaining a quasi-spherical shape .

Synthesis Analysis

The synthesis of 1,4-Diazabicyclo[3.3.1]nonan-2-one involves reacting it with equimolar amounts of HClO4 or HReO4 in aqueous solution . This process yields products with a high yield (≥96%) and the liquids are characterized as high-viscosity liquids at room temperature .Molecular Structure Analysis

The molecular structure of 1,4-Diazabicyclo[3.3.1]nonan-2-one is confirmed on the basis of their NMR and IR spectra as well as by elemental analysis . The molecule exhibits switchable phase transition, dielectric, and second-harmonic-generation properties .Chemical Reactions Analysis

The chemical reactions of 1,4-Diazabicyclo[3.3.1]nonan-2-one involve the formation of one-dimensional cationic chains connected by different types of hydrogen bonds . These reactions exhibit switchable phase transition and dielectric anomalies .Physical And Chemical Properties Analysis

1,4-Diazabicyclo[3.3.1]nonan-2-one exhibits surface activity and is capable of partially wetting a hydrophobic surface . It also shows switchable phase transition and dielectric anomalies .科学研究应用

杂环化合物的合成

DBN 已被广泛用于合成各种杂环化合物,例如 1,4-二氮杂菲,它们表现出显着的生物活性,包括抗精神病、抗焦虑和抗癌特性。Rashid 等人 (2019) 强调了 1,4-二氮杂菲的合成、反应和生物学评估,强调了它们由于其多样化的生物活性而具有药物潜力。该综述总结了 1,4-二氮杂菲衍生物的合成路线和化学反应,指出了它们在药物化学中的重要性 (Rashid 等人,2019)。

生物活性

DBN 的化学框架有助于开发具有显着生物活性的化合物。源自 DBN 的化合物,例如 1,3,4-噻二唑,表现出抗菌、抗炎和抗肿瘤活性。Lelyukh (2019) 对基于 1,3,4-噻二唑的杂环系统的生物活性进行了全面综述,证实了它们在现代药物化学中治疗各种疾病的潜力 (Lelyukh,2019)。

光电材料

基于 DBN 的化合物的结构独特性扩展了它们在光电材料领域的用途。Wang 等人 (2021) 回顾了 1,4-二氮杂芴核杂环芳烃,包括 DBN 的衍生物,在有机光电器件中使用的进展。该综述强调了这些化合物绿色合成的优势以及它们在有机电子可持续发展中的重要作用 (Wang 等人,2021)。

神经保护剂

DBN 衍生物也已被探索为潜在的神经保护剂。例如,加环西利定,一种相关化合物,已被评估为治疗有机磷中毒的辅助药物。Lallement 等人 (1999) 讨论了加环西利定的治疗价值,强调了它能够确保神经毒剂中毒的完全管理,包括脑电图活动的快速恢复、临床康复和神经保护 (Lallement 等人,1999)。

安全和危害

未来方向

作用机制

Target of Action

1,4-Diazabicyclo[3.3.1]nonan-2-one is a positive allosteric modulator of AMPA receptors . AMPA receptors are a type of glutamate receptor, which play a crucial role in the functioning of the mammalian central nervous system .

Mode of Action

This compound interacts with AMPA receptors, enhancing their activity . This modulation is mild, preventing hyperstimulation of the CNS glutamatergic system and neurotoxicity .

Biochemical Pathways

AMPA receptors are directly involved in the formation of cognitive functions and memory . Positive allosteric modulation of these receptors by 1,4-Diazabicyclo[3.3.1]nonan-2-one can enhance these functions .

Pharmacokinetics

The ADME properties of 1,4-Diazabicyclo[33The compound’s positive modulation of ampa receptors suggests it is able to cross the blood-brain barrier and interact with its target receptors in the brain .

Result of Action

The modulation of AMPA receptors by 1,4-Diazabicyclo[3.3.1]nonan-2-one can have a cognitive-stimulating effect . This makes it potentially useful in the treatment of various neurological disorders, such as depression, schizophrenia, Parkinson’s disease, Alzheimer’s disease, attention deficit/hyperactivity disorder (ADHD) and mood disorders, and drug dependence .

属性

IUPAC Name |

1,4-diazabicyclo[3.3.1]nonan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-7-4-8-6-2-1-3-9(7)5-6/h6,8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSNXHTYOZRMRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(C1)C(=O)CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1,4]Oxazepan-4-yl-propan-1-ol](/img/structure/B3113087.png)

![2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B3113158.png)

![3-Nitropyrazolo[1,5-a]pyridine](/img/structure/B3113170.png)